![molecular formula C9H14O3 B11766070 Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exo-8-oxabicyclo[321]octane-3-acetic acid is a bicyclic compound featuring an oxabicyclo[321]octane core This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-oxabicyclo[3.2.1]octane-3-acetic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization method suggests it could be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic core makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield alcohols or other reduced forms.
Applications De Recherche Scientifique
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects involves its interaction with molecular targets through its functional groups. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but contains a nitrogen atom instead of oxygen.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness: Exo-8-oxabicyclo[321]octane-3-acetic acid is unique due to the presence of the acetic acid moiety and the oxygen atom in the bicyclic core
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-[(1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+ |
Clé InChI |
RQDYJUMHTIAJPD-IEESLHIDSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1O2)CC(=O)O |
SMILES canonique |
C1CC2CC(CC1O2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


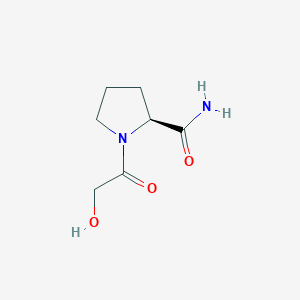
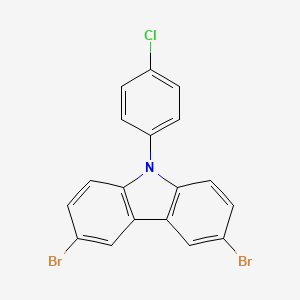
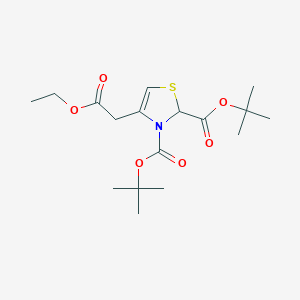
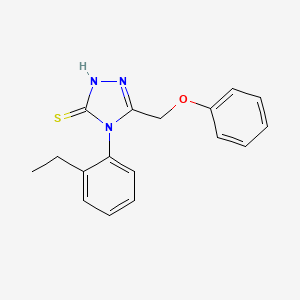
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)

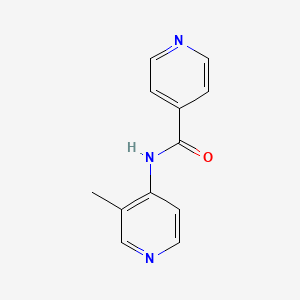
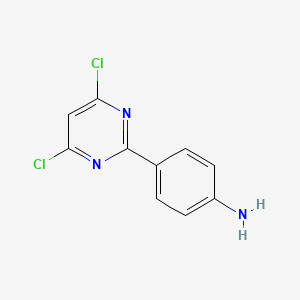
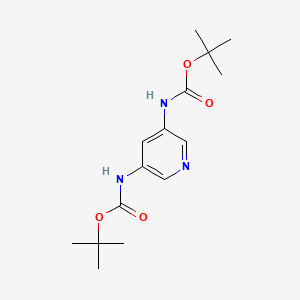
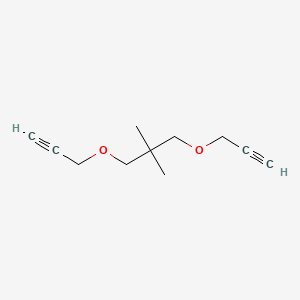
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
